molecular formula C15H12Br2O3S B2921273 1-(4-Bromophenyl)-3-[(4-bromophenyl)sulfonyl]-1-propanone CAS No. 868256-29-5

1-(4-Bromophenyl)-3-[(4-bromophenyl)sulfonyl]-1-propanone

Cat. No. B2921273
M. Wt: 432.13
InChI Key: VKWZYNTTZWHZES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(4-Bromophenyl)-3-[(4-bromophenyl)sulfonyl]-1-propanone” is a complex organic molecule. It contains a propanone (a type of ketone) backbone with a bromophenyl group and a bromophenylsulfonyl group attached .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the bromophenyl and bromophenylsulfonyl groups attached to the propanone backbone. The bromine atoms would likely make the molecule quite heavy and possibly quite reactive .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine atoms and the sulfonyl group could affect its reactivity, solubility, melting point, boiling point, and other properties .

Scientific Research Applications

Chemical Synthesis and Applications

  • Synthesis of Active Pharmaceutical Ingredients : The compound is involved in the synthesis of pharmaceuticals. For instance, Tucker and Chesterson (1988) describe its use in the resolution of a nonsteroidal antiandrogen, demonstrating its relevance in the synthesis of complex pharmaceutical compounds (Tucker & Chesterson, 1988).

  • Multi-Coupling Reagent in Organic Synthesis : Auvray, Knochel, and Normant (1985) highlight its role as a multi-coupling reagent, reacting with various electrophiles and nucleophiles to produce highly functionalized sulfones, indicating its utility in diverse synthetic pathways (Auvray, Knochel, & Normant, 1985).

  • Synthesis of Vinylsulfones and Vinylsulfonamides : The compound contributes to the synthesis of vinylsulfones and vinylsulfonamides, which have wide applications in inhibiting various types of enzymes (Author Unknown, 2020).

Biological and Medicinal Research

  • Cancer Research : Zhao et al. (2004) isolated new bromophenol derivatives from the red alga Rhodomela confervoides and evaluated their activity against human cancer cell lines, underlining its potential in cancer research (Zhao et al., 2004).

  • Antimicrobial Agents Synthesis : Darwish et al. (2014) synthesized new heterocyclic compounds incorporating sulfamoyl moiety suitable for antimicrobial applications, demonstrating its role in developing new antimicrobial agents (Darwish et al., 2014).

Material Science and Engineering

  • Fuel-Cell Applications : Bae, Miyatake, and Watanabe (2009) synthesized sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups, which have applications in fuel-cell technology, indicating its importance in energy sector materials (Bae, Miyatake, & Watanabe, 2009).

Safety And Hazards

As with any chemical compound, handling “1-(4-Bromophenyl)-3-[(4-bromophenyl)sulfonyl]-1-propanone” would require appropriate safety precautions. The specific hazards associated with this compound are not known without further information .

Future Directions

The future directions for research on this compound would depend on its potential applications. It could be of interest in the field of organic synthesis, or it might have potential uses in pharmaceuticals, materials science, or other areas .

properties

IUPAC Name

1-(4-bromophenyl)-3-(4-bromophenyl)sulfonylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Br2O3S/c16-12-3-1-11(2-4-12)15(18)9-10-21(19,20)14-7-5-13(17)6-8-14/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKWZYNTTZWHZES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCS(=O)(=O)C2=CC=C(C=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Br2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenyl)-3-[(4-bromophenyl)sulfonyl]-1-propanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.